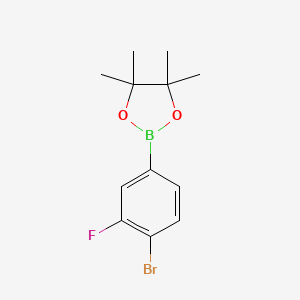

4-Bromo-3-fluorophenylboronic acid pinacol ester

説明

BenchChem offers high-quality 4-Bromo-3-fluorophenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluorophenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4-bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLFCLUICLFWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165129 | |

| Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-19-7 | |

| Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 4-Bromo-3-fluorophenylboronic acid pinacol ester

CAS Number: 1451391-19-7

Introduction: A Versatile Building Block in Modern Drug Discovery

4-Bromo-3-fluorophenylboronic acid pinacol ester is a synthetically versatile organoboron compound that has emerged as a crucial building block in medicinal chemistry and materials science.[1] Its trifunctional nature, possessing a handle for Suzuki-Miyaura cross-coupling (the boronic ester), a stable bromine atom for further functionalization, and a fluorine atom to modulate physicochemical properties, makes it a highly sought-after intermediate in the synthesis of complex organic molecules.[1] This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-Bromo-3-fluorophenylboronic acid pinacol ester is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1451391-19-7 | [2][3][4] |

| Molecular Formula | C₁₂H₁₅BBrFO₂ | [2] |

| Molecular Weight | 300.96 g/mol | [2] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥98% | [2][3] |

| Melting Point | 85-89 °C (for the related 4-bromomethylphenylboronic acid pinacol ester) | [6] |

Synthesis of 4-Bromo-3-fluorophenylboronic acid pinacol ester: A Practical Approach

The synthesis of arylboronic acid pinacol esters can be achieved through several methods. A common and scalable approach involves the reaction of an organometallic reagent, derived from a corresponding aryl halide, with a borate ester followed by esterification with pinacol.[7]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Bromo-3-fluorophenylboronic acid pinacol ester can be adapted from established procedures for similar compounds, such as the synthesis of 4-aminophenylboronic acid pinacol ester from 4-bromoaniline.[7] The proposed pathway starts from the commercially available 1-bromo-2-fluoro-4-iodobenzene.

Caption: Proposed synthesis of 4-Bromo-3-fluorophenylboronic acid pinacol ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations and should be optimized for specific laboratory conditions.

Step 1: Formation of the Organometallic Reagent

-

To a solution of 1-bromo-2-fluoro-4-iodobenzene in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the organolithium species. Rationale: The iodo group is more reactive towards lithium-halogen exchange than the bromo group, allowing for selective metalation.

Step 2: Borylation

-

To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours. Rationale: The borate ester traps the nucleophilic organolithium to form a boronate complex.

Step 3: Esterification and Work-up

-

Cool the reaction mixture to 0 °C and add an aqueous solution of pinacol (1.5 equivalents).

-

Acidify the mixture with 1 M HCl and stir for 1 hour to facilitate the esterification.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Bromo-3-fluorophenylboronic acid pinacol ester.

The Cornerstone of Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-Bromo-3-fluorophenylboronic acid pinacol ester lies in its utility as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous pharmaceutical agents.

Caption: The Suzuki-Miyaura cross-coupling reaction.

The fluorine atom at the 3-position of the phenyl ring can significantly influence the electronic properties of the molecule, potentially improving metabolic stability and binding affinity of the final drug candidate. The bromine atom provides a secondary reaction site for further diversification of the molecular scaffold.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

While a specific, publicly disclosed drug synthesized directly from 4-Bromo-3-fluorophenylboronic acid pinacol ester is not readily identifiable in the searched literature, its structural motif is present in numerous patented compounds and clinical candidates. The 4-bromo-3-fluorophenyl moiety is a valuable pharmacophore, and this pinacol ester serves as a key intermediate for its incorporation into larger, more complex molecules.

Boronic acids and their derivatives are integral to the synthesis of a wide range of biologically active compounds, including inhibitors of various enzymes and receptor modulators. The stability and handling advantages of the pinacol ester form make it particularly suitable for use in high-throughput synthesis and library generation in the early stages of drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-3-fluorophenylboronic acid pinacol ester.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][8]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

4-Bromo-3-fluorophenylboronic acid pinacol ester is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of reactive sites allows for the strategic construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in the creation of novel therapeutics and advanced materials.

References

-

A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, Vol. 89, No. 12, 2014. [Link]

-

The Role of Boronic Acid Pinacol Esters in Modern Drug Discovery. [Link]

-

Reagentia. 4-Bromo-3-fluorophenylboronic acid pinacol ester (1 x 1 g). [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

AOBChem USA. 4-Bromo-3-nitrophenylboronic acid, pinacol ester. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. aboundchem.com [aboundchem.com]

- 3. 4-Bromo-3-fluorophenylboronic acid pinacol ester [cymitquimica.com]

- 4. 4-Bromo-3-fluorophenylboronic acid pinacol ester (1 x 1 g) | Reagentia [reagentia.eu]

- 5. 4-Amino-3-fluorophenylboronic acid pinacol ester, 97% 5 g | Request for Quote [thermofisher.com]

- 6. 4-ブロモメチルフェニルボロン酸ピナコールエステル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. aaronchem.com [aaronchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 4-Bromo-3-fluorophenylboronic acid pinacol ester

An In-Depth Technical Guide to 4-Bromo-3-fluorophenylboronic acid pinacol ester: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-3-fluorophenylboronic acid pinacol ester, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, core reactivity, and applications. By integrating field-proven insights with established scientific principles, this guide offers practical protocols and explains the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction: A Versatile Synthetic Intermediate

In the landscape of medicinal chemistry and materials science, arylboronic acids and their derivatives are indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions.[1][2] Among these, 4-Bromo-3-fluorophenylboronic acid pinacol ester (CAS No. 1451391-19-7) has emerged as a particularly valuable reagent. The pinacol ester form offers enhanced stability, improved solubility in organic solvents, and easier handling compared to the corresponding free boronic acid, making it highly suitable for a wide range of synthetic applications, including high-throughput screening.[3][4]

The specific substitution pattern of this molecule—a bromine atom para to the boronic ester and a fluorine atom meta to it—provides chemists with a powerful tool for molecular engineering. The fluorine atom can introduce favorable electronic properties, enhance metabolic stability, or improve binding affinity in pharmaceutical candidates, while the bromine atom serves as a robust handle for sequential cross-coupling reactions. This dual functionality allows for the strategic and stepwise construction of complex molecular architectures, making it a favored building block in drug discovery programs.[3]

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory.

Chemical Structure

The structure of 4-Bromo-3-fluorophenylboronic acid pinacol ester features a phenyl ring substituted with the pinacol boronate ester, a bromine atom, and a fluorine atom.

Caption: Chemical structure of 4-Bromo-3-fluorophenylboronic acid pinacol ester.

Data Summary

The key identifiers and properties of the compound are summarized below. While specific experimental data for properties like melting and boiling points are not widely published, the compound is known to be a solid at room temperature.[5][6]

| Property | Value | Source(s) |

| CAS Number | 1451391-19-7 | [7][8] |

| Molecular Formula | C₁₂H₁₅BBrFO₂ | [8] |

| Molecular Weight | 300.96 g/mol | [8] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥97% | [5] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene). Limited solubility in water. | Inferred from general properties of pinacol esters.[3] |

| Stability | More stable than the free boronic acid; store in a cool, dry place. Prone to hydrolysis under acidic or strongly basic aqueous conditions.[4] |

Synthesis and Core Reactivity

Proposed Synthetic Pathway

4-Bromo-3-fluorophenylboronic acid pinacol ester is typically synthesized via a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation. This process involves the reaction of a corresponding aryl halide with bis(pinacolato)diboron (B₂pin₂). The logical starting material for this synthesis is 1,4-dibromo-2-fluorobenzene. The regioselectivity of the borylation is directed by the electronic and steric environment of the C-Br bonds, favoring reaction at the more sterically accessible and electronically favorable position.

Caption: Proposed workflow for the synthesis of the title compound via Miyaura Borylation.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[9][10] The reaction couples the arylboronic ester with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Causality of the Mechanism:

-

Oxidative Addition: The catalytic cycle begins with the low-valent Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (R-X), forming a Pd(II) complex.

-

Transmetalation: The boronic ester must be activated by a base (e.g., K₃PO₄, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex then transfers its organic group (the 4-bromo-3-fluorophenyl moiety) to the palladium center, displacing the halide.[2] The choice of base is critical; stronger bases can accelerate transmetalation but may not be compatible with sensitive functional groups.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Handling and Safety

As a professional researcher, adherence to safety protocols is paramount.

-

Hazard Identification: This compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture to prevent hydrolysis.[12]

Validated Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for coupling 4-Bromo-3-fluorophenylboronic acid pinacol ester with a generic aryl iodide.

Objective: To synthesize 4'-substituted-4-bromo-3-fluorobiphenyl.

Materials:

-

4-Bromo-3-fluorophenylboronic acid pinacol ester (1.0 equiv)

-

Aryl iodide (e.g., 4-iodoanisole, 1.2 equiv)

-

Palladium Catalyst: XPhos Pd G2 (2 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Potassium Phosphate (K₃PO₄, 3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

-

Reaction Vessel: Microwave vial or Schlenk flask

-

Inert Gas: Argon or Nitrogen

Methodology:

-

Reagent Preparation (The "Why"):

-

To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-Bromo-3-fluorophenylboronic acid pinacol ester (e.g., 150 mg, 0.5 mmol), the aryl iodide (e.g., 140 mg, 0.6 mmol), and K₃PO₄ (e.g., 318 mg, 1.5 mmol).

-

Causality: Using a slight excess of the aryl iodide ensures complete consumption of the more valuable boronic ester. K₃PO₄ is an effective base for activating the boronic ester for transmetalation without being overly harsh on other functional groups.[14]

-

-

Catalyst Addition & Inerting (The "Why"):

-

Add the palladium precatalyst (e.g., XPhos Pd G2, 7.8 mg, 0.01 mmol) to the vial.

-

Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Causality: Palladium precatalysts like XPhos Pd G2 are often air-stable but require an inert atmosphere once the reaction begins to prevent oxidation of the active Pd(0) species, which would kill the catalyst. Buchwald precatalysts are highly active and efficient for coupling challenging substrates.[15]

-

-

Solvent Addition (The "Why"):

-

Add the degassed solvent mixture (e.g., 2.5 mL of Dioxane/H₂O 4:1) via syringe.

-

Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can deactivate the catalyst. The small amount of water often accelerates the reaction, aiding in the dissolution of the base and facilitating the formation of the active boronate "ate" complex.

-

-

Reaction Execution (The "Why"):

-

Place the vial in a preheated oil bath or microwave reactor at 100 °C.

-

Stir the mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Causality: Heating accelerates all steps of the catalytic cycle, particularly the oxidative addition and reductive elimination. Reaction monitoring is essential to determine the point of completion and prevent potential side reactions or degradation from prolonged heating.

-

-

Work-up and Purification (The "Why"):

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Causality: The aqueous washes remove the inorganic base (K₃PO₄) and other water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biphenyl product.

-

Causality: Chromatography is necessary to separate the desired product from unreacted starting materials, the catalyst residue, and any homocoupling byproducts.

-

Applications in Research and Drug Development

The structural motifs accessible through 4-Bromo-3-fluorophenylboronic acid pinacol ester are prevalent in numerous biologically active compounds.

-

Scaffold for Kinase Inhibitors: The fluorinated biphenyl core is a common scaffold in the design of kinase inhibitors for oncology. The fluorine atom can form critical hydrogen bonds or favorable electrostatic interactions within the ATP-binding pocket of kinases.

-

Metabolic Stability: The introduction of fluorine can block sites of oxidative metabolism (a process mediated by Cytochrome P450 enzymes), thereby increasing the half-life of a drug candidate in the body.

-

Sequential Functionalization: The presence of the bromine atom post-coupling allows for a second, distinct cross-coupling reaction. This enables the synthesis of complex, non-symmetrical tri- and tetra-aryl structures, providing access to diverse chemical space—a critical goal in lead optimization. This "late-stage functionalization" is a powerful strategy in modern drug discovery.

-

ROS-Responsive Systems: Phenylboronic acid pinacol esters are being explored in advanced drug delivery systems. They can be incorporated into nanoparticles that respond to high levels of reactive oxygen species (ROS) found in inflammatory or tumor microenvironments, triggering the release of a therapeutic payload.[16]

Conclusion

4-Bromo-3-fluorophenylboronic acid pinacol ester is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex molecules. Its enhanced stability, coupled with the dual functionality of its fluoro and bromo substituents, provides a reliable and versatile platform for innovation. The protocols and principles outlined in this guide are designed to empower researchers to leverage the full potential of this building block in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and advanced materials.

References

- Reagentia. 4-Bromo-3-fluorophenylboronic acid pinacol ester (1 x 1 g). [URL: https://www.reagentia.sk/en/produkt/cas-1451391-19-7/4-bromo-3-fluorophenylboronic-acid-pinacol-ester-1-x-1-g-101155]

- Abound Chem. 4-Bromo-3-fluorophenylboronic acid pinacol ester. [URL: https://www.aboundchem.com/products/4-bromo-3-fluorophenylboronic-acid-pinacol-ester-1451391-19-7]

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Bromomethyl-3-fluorophenylboronic acid,pinacol. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB12601781_EN.htm]

- ChemicalBook. 4-bromo-3-fluorophenylboronic acid pinacol ester | 1451391-19-7. [URL: https://www.chemicalbook.com/ProductDetail_E.aspx?CBNumber=CB12601781]

- CymitQuimica. 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester. [URL: https://www.cymitquimica.com/3-bromomethyl-4-fluorophenylboronic-acid-pinacol-ester-in-da00hy8j-1544739-25-4]

- Santa Cruz Biotechnology. 4-Bromophenylboronic acid, pinacol ester | CAS 68716-49-4. [URL: https://www.scbt.com/p/4-bromophenylboronic-acid-pinacol-ester-68716-49-4]

- Chem-Impex. 4-Fluoro-3-hydroxyphenylboronic acid pinacol ester. [URL: https://www.chemimpex.com/products/4-fluoro-3-hydroxyphenylboronic-acid-pinacol-ester]

- Sigma-Aldrich. 4-Bromomethylphenylboronic acid pinacol ester 95 138500-85-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643194]

- The Royal Society of Chemistry. Supporting Information 22-01-15. [URL: https://www.rsc.

- BenchChem. Technical Support Center: Enhancing the Reactivity of 4-Fluorophenylboronic Acid. [URL: https://www.benchchem.com/pdf/technical-support-center-enhancing-the-reactivity-of-4-fluorophenylboronic-acid.pdf]

- Autechaux. The Role of Boronic Acid Pinacol Esters in Modern Drug Discovery. [URL: https://www.autechaux.com/news/the-role-of-boronic-acid-pinacol-esters-in-modern-drug-discovery]

- Thermo Fisher Scientific. 4-Amino-3-fluorophenylboronic acid pinacol ester, 97%. [URL: https://www.thermofisher.

- Alfa Chemistry. CAS 68716-49-4 4-Bromophenylboronic acid,pinacol ester. [URL: https://www.alfa-chemistry.com/cas_68716-49-4.htm]

- Aaron Chemistry. Safety Data Sheet. [URL: https://www.aaronchem.com/msds/A38708_msds.pdf]

- Fisher Scientific. SAFETY DATA SHEET - 4-Fluorophenylboronic acid. [URL: https://www.fishersci.co.uk/gb/en/sds-product.html?product=10334811]

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromophenylboronic acid. [URL: https://fscimage.fishersci.com/msds/10337.htm]

- Cammidge, A. N., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165293/]

- Organic-Reaction.com. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [URL: https://organic-reaction.com/suzuki-2/]

- Combi-Blocks. 4-Bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester – (1256944-74-7). [URL: https://www.combi-blocks.com/product/OR-9087]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- eScholarship, University of California. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [URL: https://escholarship.org/uc/item/6w95543g]

- Nweze, J. The Suzuki Reaction. [URL: https://www.jonathannweze.com/wp-content/uploads/2014/02/The-Suzuki-Reaction.pdf]

- BOC Sciences. CAS 1150561-79-7 4-Bromo-2-fluoropyridine-3-boronic acid pinacol ester. [URL: https://www.bocsci.com/product/4-bromo-2-fluoropyridine-3-boronic-acid-pinacol-ester-cas-1150561-79-7-400713.html]

- CymitQuimica. 4-Bromo-3-fluorophenylboronic acid pinacol ester. [URL: https://www.cymitquimica.com/4-bromo-3-fluorophenylboronic-acid-pinacol-ester-pc0403-1451391-19-7]

- PubChem, National Institutes of Health. 4-Carboxy-3-fluorophenylboronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763201]

- Li, Y., et al. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10339088/]

- Kabalka, G. W., et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3073489/]

- Sigma-Aldrich. 4-Amino-3-fluorophenylboronic acid pinacol ester AldrichCPR 819058-34-9. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/759902]

- ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [URL: https://www.researchgate.

- ResearchGate. Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... [URL: https://www.researchgate.net/figure/Figure-S19-1-H-NMR-spectrum-of-phenylboronic-acid-pinacol-ester-a-in-CDCl-3_fig19_349386377]

- Sigma-Aldrich. 4-Fluorophenylboronic acid, pinacol ester AldrichCPR 214360-58-4. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/648218]

- Reddit. Boronic acid pinacol ester deprotection. [URL: https://www.reddit.com/r/chemistry/comments/46r23c/boronic_acid_pinacol_ester_deprotection/]

- Boron Molecular. Buy 4-Fluorophenylboronic acid, pinacol ester. [URL: https://www.boronmolecular.com/product/4-fluorophenylboronic-acid-pinacol-ester/]

- BLD Pharm. 5467-74-3|(4-Bromophenyl)boronic acid. [URL: https://www.bldpharm.com/products/5467-74-3.html]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | CymitQuimica [cymitquimica.com]

- 6. 4-Amino-3-fluorophenylboronic acid pinacol ester, 97% 5 g | Request for Quote [thermofisher.com]

- 7. 4-Bromo-3-fluorophenylboronic acid pinacol ester (1 x 1 g) | Reagentia [reagentia.eu]

- 8. aboundchem.com [aboundchem.com]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. aaronchem.com [aaronchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-3-fluorophenylboronic Acid Pinacol Ester: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorophenylboronic acid pinacol ester, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. We will delve into the intricacies of its molecular structure, supported by a detailed analysis of its spectroscopic data. Furthermore, this guide will present a robust, field-proven protocol for its synthesis via the Miyaura borylation reaction, explaining the causal relationships behind the choice of reagents and reaction conditions. Its pivotal role in Suzuki-Miyaura cross-coupling reactions will be highlighted, along with essential safety and handling protocols to ensure its effective and safe utilization in the laboratory.

Introduction: A Versatile Building Block in Medicinal Chemistry

4-Bromo-3-fluorophenylboronic acid pinacol ester, with the CAS Number 1451391-19-7, has emerged as a valuable reagent for the synthesis of complex organic molecules. Its utility is primarily derived from its bifunctional nature: the presence of a boronic acid pinacol ester and a bromo-fluoro-substituted phenyl ring. This unique combination allows for sequential, site-selective cross-coupling reactions, enabling the efficient construction of diverse molecular scaffolds.

The fluorinated phenyl ring is a common motif in many pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. The bromine atom serves as a versatile handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. The pinacol ester of the boronic acid provides enhanced stability and solubility compared to the free boronic acid, making it amenable to a broader range of reaction conditions and purification techniques. Consequently, this compound is of significant interest to researchers and professionals in drug development and materials science.

Molecular Structure and Characterization

The molecular integrity of a reagent is paramount for reproducible and reliable experimental outcomes. This section details the key structural features of 4-Bromo-3-fluorophenylboronic acid pinacol ester and the spectroscopic data that confirm its identity and purity.

Core Structure

The molecule consists of a central phenyl ring substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position. The boronic acid pinacol ester group is attached to the 1-position of the phenyl ring. The pinacol ester forms a five-membered dioxaborolane ring, which protects the boronic acid moiety.

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that careful execution and monitoring of the reaction progress should lead to the desired product with high purity.

Starting Material Selection: A suitable starting material would be 1,4-dibromo-2-fluorobenzene. The difference in reactivity between the two bromine atoms allows for selective borylation at one position.

Reagents and Equipment:

-

1,4-dibromo-2-fluorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,4-dibromo-2-fluorobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The reaction mixture should be stirred to ensure proper mixing.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation, known for its high efficiency and functional group tolerance. [1]* Base: Potassium acetate is a mild base that is crucial for activating the diboron reagent without promoting significant side reactions, such as Suzuki-Miyaura coupling of the product. [2]* Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 4-Bromo-3-fluorophenylboronic acid pinacol ester is as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the arylboronic ester with a variety of organic halides or triflates.

Caption: Workflow for Suzuki-Miyaura cross-coupling using the title compound.

The presence of the bromine atom on the product of the initial Suzuki coupling provides a handle for a second, distinct cross-coupling reaction. This sequential approach is highly valuable in the synthesis of complex, unsymmetrical biaryl compounds and other elaborate molecular architectures, which are often sought after in drug discovery programs.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Bromo-3-fluorophenylboronic acid pinacol ester.

Hazard Identification: This compound is classified with the following hazard statements:

-

H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3] Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]* Avoid inhalation of dust and contact with skin and eyes. [4]* In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists. [4]* Store in a tightly sealed container in a cool, dry place.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-fluorophenylboronic acid pinacol ester is a highly versatile and valuable reagent in modern organic synthesis. Its unique structural features allow for the strategic and efficient construction of complex molecules, particularly in the context of medicinal chemistry and drug discovery. A thorough understanding of its properties, a reliable synthetic protocol, and adherence to proper safety measures are essential for its successful and safe application in the laboratory. This guide has provided a comprehensive overview of these aspects to support researchers and scientists in their endeavors.

References

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Reagentia. (n.d.). 4-Bromo-3-fluorophenylboronic acid pinacol ester (1 x 1 g). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH Public Access, 134(17), 10693-10697.

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Miyaura borylation. Retrieved from [Link]

-

ResearchGate. (2018). Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, Spectral Characterization (FT-IR, FT-Raman and NMR) and Quantum Computational analysis of (E)-1-(4-Bromophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Optional[MS (GC)]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4'-BROMOPHENYL)-FURO-[3,2-C]-PYRIDINE - Optional[13C NMR]. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-fluorophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-fluorophenylboronic Acid Pinacol Ester

4-Bromo-3-fluorophenylboronic acid pinacol ester is a key building block in modern medicinal chemistry and materials science. Its trifunctional nature, possessing a bromo group for further cross-coupling, a fluoro substituent to modulate electronic properties and metabolic stability, and a boronic ester for Suzuki-Miyaura coupling, makes it a highly versatile reagent for the synthesis of complex organic molecules.[1][2] This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this valuable compound, focusing on the palladium-catalyzed Miyaura borylation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Recommended Synthetic Route: Palladium-Catalyzed Miyaura Borylation

The most prevalent and efficient method for the synthesis of 4-Bromo-3-fluorophenylboronic acid pinacol ester is the palladium-catalyzed cross-coupling reaction between a suitable aryl halide and a boron source, a reaction famously known as the Miyaura borylation.[3][4] This method is favored for its mild reaction conditions, broad functional group tolerance, and high yields.[5][6][7][8]

Selecting the Starting Material and Reagents

The logical starting material for this synthesis is 1,4-dibromo-2-fluorobenzene . The differential reactivity of the two bromine atoms, influenced by the electronic effects of the fluorine substituent, allows for a selective mono-borylation.

The key reagents for this transformation are:

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common and stable source of the pinacol boronate moiety.[3][9] Alternatively, pinacolborane (HBpin) can be used and is often more atom-economical.[5][6][7][10]

-

Palladium Catalyst: A variety of palladium catalysts can be employed. A common and effective system consists of a palladium precursor like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and a suitable phosphine ligand.[3][4][5] Modern catalyst systems often utilize bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) which can lead to higher catalytic activity at lower catalyst loadings.[6][7]

-

Base: A weak base is crucial for the reaction to proceed efficiently and to avoid the competing Suzuki coupling of the product. Potassium acetate (KOAc) is the most commonly used base for this purpose.[3][8]

Visualizing the Synthetic Workflow

The overall synthetic strategy is a one-step conversion of the starting aryl dihalide to the desired boronic ester.

Caption: A streamlined workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Miyaura borylation reactions.[5][6][7] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

-

1,4-Dibromo-2-fluorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromo-2-fluorobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and anhydrous potassium acetate (2.5 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the starting aryl halide.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-Bromo-3-fluorophenylboronic acid pinacol ester as a solid.

Key Reaction Parameters and Expected Outcomes

| Parameter | Recommended Condition | Rationale |

| Starting Material | 1,4-Dibromo-2-fluorobenzene | Commercially available and allows for selective mono-borylation. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Stable, easy to handle, and provides the pinacol ester directly.[3][9] |

| Catalyst System | Pd(OAc)₂ / SPhos | Highly active for borylation of aryl bromides, allowing for lower catalyst loading and milder conditions.[6][7] |

| Base | Potassium Acetate (KOAc) | A weak base that facilitates the catalytic cycle without promoting unwanted side reactions.[3] |

| Solvent | Anhydrous 1,4-Dioxane | A common aprotic solvent that effectively dissolves the reactants and is stable at the reaction temperature. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.[5] |

| Reaction Time | 4-12 hours | Dependent on substrate and catalyst efficiency; should be monitored for optimal yield. |

| Expected Yield | 70-90% | Typical yields for Miyaura borylation reactions of aryl bromides. |

Mechanistic Insights: The Catalytic Cycle of Miyaura Borylation

The mechanism of the Miyaura borylation is a well-studied catalytic cycle involving palladium(0) and palladium(II) intermediates.[3][4][10][11]

Caption: The catalytic cycle of the Miyaura borylation reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[11]

-

Transmetalation: The bromide ligand on the Pd(II) complex is exchanged for a boryl group from the bis(pinacolato)diboron. This step is facilitated by the base (KOAc), which is believed to activate the diboron reagent.[3]

-

Reductive Elimination: The aryl and boryl groups on the Pd(II) complex are eliminated to form the desired aryl boronic ester (Ar-Bpin), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[11]

Conclusion

The palladium-catalyzed Miyaura borylation of 1,4-dibromo-2-fluorobenzene provides a reliable and high-yielding route to 4-Bromo-3-fluorophenylboronic acid pinacol ester. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize this valuable building block for applications in drug discovery and materials science. Understanding the underlying mechanism allows for informed optimization and troubleshooting, ensuring the successful implementation of this important transformation.

References

-

Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Organic Chemistry Portal. [Link]

-

Sakurai, H., Udukala, D. N., & Masuda, Y. (2009). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 28(15), 4435–4443. [Link]

-

Cornella, J., & Martin, R. (2011). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 30(21), 5817–5826. [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718. [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4490–4493. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

-

Al-Amin, M., & Lipshutz, B. H. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 14(17), 4502–4505. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]

- 6. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-3-fluorophenylboronic acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorophenylboronic acid pinacol ester is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical sectors for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The integrity of this reagent is paramount for reproducible and successful synthetic outcomes. This guide provides a comprehensive technical overview of the factors governing the stability of 4-bromo-3-fluorophenylboronic acid pinacol ester and delineates best practices for its storage and handling to preserve its chemical fidelity and reactivity.

Introduction: The Strategic Importance of 4-Bromo-3-fluorophenylboronic acid Pinacol Ester in Synthesis

Arylboronic acids and their corresponding pinacol esters are indispensable reagents in the synthetic chemist's toolkit, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation facilitates the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. The specific substitution pattern of 4-bromo-3-fluorophenylboronic acid pinacol ester offers a versatile scaffold for introducing a bromo- and fluoro-substituted phenyl group into target molecules. This is particularly significant in medicinal chemistry, where the incorporation of fluorine can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a convenient synthetic handle for subsequent functionalization, enabling iterative cross-coupling strategies.

The pinacol ester form is generally preferred over the free boronic acid due to its superior stability and ease of handling.[1][2] Free boronic acids are susceptible to dehydration, forming cyclic boroxine anhydrides, and can undergo protodeboronation. The pinacol ester moiety effectively protects the boronic acid functional group, rendering the compound more robust and amenable to purification by standard chromatographic techniques.[1]

Chemical Stability and Principal Degradation Pathways

The stability of 4-bromo-3-fluorophenylboronic acid pinacol ester is contingent on several environmental factors, including moisture, temperature, light, and atmospheric oxygen. A thorough understanding of its potential degradation pathways is critical for implementing effective storage and handling protocols.

2.1. Hydrolysis: The Primary Concern

The most prevalent degradation pathway for boronic acid pinacol esters is hydrolysis.[3] In the presence of water, the pinacol ester can be cleaved to yield the corresponding boronic acid and pinacol. Although pinacol esters exhibit greater resistance to hydrolysis compared to the propensity of free boronic acids for dehydration, this process can still occur, particularly under non-anhydrous conditions or upon prolonged exposure to atmospheric moisture.[3][4]

Figure 1: Hydrolytic degradation of 4-bromo-3-fluorophenylboronic acid pinacol ester.

The resultant free boronic acid is more polar and may display altered reactivity in subsequent chemical transformations. The presence of a mixture of the ester and the free acid can complicate reaction monitoring and purification efforts.

2.2. Oxidation

Arylboronic esters can be susceptible to oxidation, particularly with prolonged exposure to atmospheric oxygen. This can lead to the formation of phenolic byproducts. While the pinacol ester provides a degree of protection against this degradation pathway compared to the free boronic acid, it is not entirely immune.

2.3. Thermal Decomposition

While generally stable at ambient temperatures, extended exposure to elevated temperatures can induce thermal decomposition. The precise nature of the decomposition products can vary, but this process invariably leads to a reduction in the purity and reactivity of the reagent.

Recommended Storage and Handling Conditions

To preserve the integrity and ensure the consistent performance of 4-bromo-3-fluorophenylboronic acid pinacol ester, the following storage and handling protocols are strongly advised:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C.[5][6] | Lower temperatures decelerate the rates of potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5][7] | This minimizes exposure to atmospheric moisture and oxygen, thereby mitigating the risks of hydrolysis and oxidation.[7] |

| Moisture | Keep in a tightly sealed container in a dry environment.[6][7][8] Use of a desiccator is recommended. | Prevents the ingress of moisture, the primary driver of hydrolytic degradation. |

| Light | Protect from light. | Although less critical than moisture and air, prolonged light exposure can potentially initiate radical-mediated degradation pathways. Storage in an amber vial or in a dark location is prudent. |

Experimental Protocol: Stability Assessment

A straightforward experiment utilizing High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to quantitatively assess the stability of a given batch of 4-bromo-3-fluorophenylboronic acid pinacol ester.

4.1. Objective

To determine the degradation rate of 4-bromo-3-fluorophenylboronic acid pinacol ester under defined stress conditions (e.g., elevated temperature and humidity).

4.2. Materials

-

4-Bromo-3-fluorophenylboronic acid pinacol ester sample

-

HPLC or GC instrument equipped with a suitable column (e.g., C18 for HPLC)

-

Mobile phase (e.g., acetonitrile/water gradient for HPLC)

-

Internal standard (a stable, non-reactive compound with a similar chromophore or retention time, e.g., biphenyl)

-

Sample vials

-

Controlled environment chamber (for precise temperature and humidity control, optional)

4.3. Methodology

-

Initial Analysis (T=0):

-

Prepare a stock solution of the 4-bromo-3-fluorophenylboronic acid pinacol ester and the internal standard in a suitable solvent (e.g., acetonitrile).

-

Analyze the initial purity of the sample via HPLC or GC to establish a baseline.

-

-

Sample Exposure:

-

Aliquot the sample into several vials.

-

Subject the aliquots to the desired stress conditions. For instance:

-

Condition A: Room temperature, exposed to air.

-

Condition B: 40 °C, exposed to air.

-

Condition C: Room temperature, in a sealed vial under a nitrogen atmosphere.

-

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one vial from each condition.

-

Prepare a sample for analysis by dissolving a known quantity of the material in the solvent containing the internal standard.

-

Analyze the sample by HPLC or GC.

-

-

Data Analysis:

-

Calculate the purity of the 4-bromo-3-fluorophenylboronic acid pinacol ester at each time point relative to the internal standard.

-

Plot the purity as a function of time for each condition to ascertain the degradation rate.

-

Sources

- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 5. aaronchem.com [aaronchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-3-fluorophenylboronic acid pinacol ester in Organic Solvents

Introduction

4-Bromo-3-fluorophenylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials, is well-established.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols.

This technical guide provides a comprehensive overview of the factors governing the solubility of 4-Bromo-3-fluorophenylboronic acid pinacol ester. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry and data from analogous structures to provide a predictive framework for its solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this and similar compounds is presented, empowering researchers to generate precise and reliable data tailored to their specific applications.

I. Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 4-Bromo-3-fluorophenylboronic acid pinacol ester features several key functional groups that dictate its interactions with different solvents:

-

Aryl Halides (Bromo and Fluoro groups): The presence of bromine and fluorine atoms on the phenyl ring increases the molecule's polarity and provides sites for dipole-dipole interactions.[3]

-

Boronic Acid Pinacol Ester: This group consists of a boron atom bonded to two oxygen atoms within a five-membered ring, which is in turn attached to two methyl groups. While the B-O bonds have some polar character, the overall pinacol ester group is sterically hindered and largely non-polar, contributing to its solubility in a range of organic solvents.[4] Esterification of boronic acids to their pinacol esters generally enhances their solubility in organic media compared to the free boronic acids.[5][6][7][8]

-

Aromatic Ring: The phenyl ring is a non-polar, hydrophobic moiety that favors interactions with non-polar or weakly polar solvents through van der Waals forces.

The interplay of these structural features results in a molecule with moderate overall polarity, suggesting that it will exhibit a range of solubilities across different organic solvents.

II. The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" is a fundamental principle in chemistry that provides a strong predictive tool for solubility.[9][10][11][12][13] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For 4-Bromo-3-fluorophenylboronic acid pinacol ester, we can anticipate the following trends based on solvent polarity:

-

High Solubility in Moderately Polar and Non-Polar Aprotic Solvents: The presence of the bulky, relatively non-polar pinacol ester group and the aromatic ring suggests good solubility in solvents that can engage in dipole-dipole and van der Waals interactions.

-

Lower Solubility in Highly Polar Protic Solvents: The molecule lacks strong hydrogen bond donating capabilities, which are crucial for high solubility in highly polar protic solvents like water or methanol.[14][15][16] While the oxygen atoms of the pinacol ester can act as hydrogen bond acceptors, this interaction is often not strong enough to overcome the cohesive forces of highly polar solvents.

-

Limited Solubility in Highly Non-Polar Solvents: While the molecule has non-polar character, the presence of the polar C-Br and C-F bonds may limit its solubility in extremely non-polar solvents like hexane, as the solvent molecules cannot effectively solvate the polar regions of the solute.

The following diagram illustrates the relationship between the molecular features of 4-Bromo-3-fluorophenylboronic acid pinacol ester and the types of solvents it is likely to dissolve in.

Caption: Relationship between molecular features and solvent compatibility.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, a qualitative prediction of the solubility of 4-Bromo-3-fluorophenylboronic acid pinacol ester in a range of common organic solvents is presented in the table below. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Category | Solvent Examples | Predicted Solubility | Primary Intermolecular Forces |

| Non-Polar | Hexane, Cyclohexane | Low to Moderate | Van der Waals forces |

| Toluene, Benzene | Moderate to High | Van der Waals forces, π-stacking with the aromatic ring | |

| Polar Aprotic | Dichloromethane (DCM) | High | Dipole-dipole interactions, Van der Waals forces |

| Tetrahydrofuran (THF) | High | Dipole-dipole interactions, Van der Waals forces | |

| Ethyl Acetate (EtOAc) | High | Dipole-dipole interactions, Van der Waals forces | |

| Acetone | High | Dipole-dipole interactions | |

| Acetonitrile (ACN) | Moderate | Dipole-dipole interactions | |

| Dimethylformamide (DMF) | Moderate to High | Dipole-dipole interactions | |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions | |

| Polar Protic | Methanol (MeOH) | Low to Moderate | Hydrogen bonding (acceptor), Dipole-dipole interactions |

| Ethanol (EtOH) | Low to Moderate | Hydrogen bonding (acceptor), Dipole-dipole interactions | |

| Water | Insoluble | Limited hydrogen bonding, unfavorable hydrophobic interactions |

III. Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-Bromo-3-fluorophenylboronic acid pinacol ester in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

4-Bromo-3-fluorophenylboronic acid pinacol ester (solid)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of a Saturated Solution: a. Accurately weigh an excess amount of 4-Bromo-3-fluorophenylboronic acid pinacol ester into a vial. An excess is crucial to ensure that a saturated solution is achieved. b. Add a known volume of the chosen organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer times may be necessary. It is advisable to perform a time-to-equilibrium study beforehand.

-

Sample Collection and Preparation: a. Once equilibrium is reached, allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values. d. Accurately weigh the filtered solution.

-

Quantification of the Solute: a. Prepare a series of standard solutions of 4-Bromo-3-fluorophenylboronic acid pinacol ester of known concentrations in the same solvent. b. Analyze the standard solutions and the filtered saturated solution using a suitable analytical technique such as HPLC or GC. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions. d. Determine the concentration of the 4-Bromo-3-fluorophenylboronic acid pinacol ester in the saturated solution by interpolating its analytical signal on the calibration curve.

-

Calculation of Solubility: a. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. b. Calculate the solubility using the concentration determined from the calibration curve and the volume of the saturated solution analyzed.

The following flowchart visualizes the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

IV. Conclusion

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

-

Lamar University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Domanska, U., & Rolinska, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

Quora. (2017, August 19). What is the rule of like dissolves like?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Hydrogen bonds in boronic acids and their complexes. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

-

Al-Kindi Publisher. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

-

Al-Kindi Publisher. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

-

Reagentia. (n.d.). 4-Bromo-3-fluorophenylboronic acid pinacol ester (1 x 1 g). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic acid pinacol ester | Sigma-Aldrich [sigmaaldrich.com]

- 3. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 9. Khan Academy [khanacademy.org]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. fountainmagazine.com [fountainmagazine.com]

- 14. m.youtube.com [m.youtube.com]

- 15. al-kindipublisher.com [al-kindipublisher.com]

- 16. al-kindipublishers.org [al-kindipublishers.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-3-fluorophenylboronic acid pinacol ester

Introduction: The Structural Significance of a Key Building Block

4-Bromo-3-fluorophenylboronic acid pinacol ester is a vital reagent in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. Its trifunctional nature—bearing a bromine atom, a fluorine atom, and a boronic ester group—allows for sequential and site-selective transformations, making it a cornerstone for the synthesis of complex pharmaceutical and materials science targets. Accurate structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-3-fluorophenylboronic acid pinacol ester. Moving beyond a simple data report, we will dissect the spectral features, explaining the underlying physical principles and the causal relationships between the molecular structure and the observed chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize such reagents and require a deep, practical understanding of their spectroscopic characterization.

Core Principles: Decoding the Influence of Substituents

The NMR spectra of 4-Bromo-3-fluorophenylboronic acid pinacol ester are dictated by the electronic and spatial interplay of its substituents on the aromatic ring.

-

Fluorine (¹⁹F): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, generally deshielding nearby nuclei. Crucially, ¹⁹F is a spin-½ nucleus, meaning it will couple with neighboring ¹H and ¹³C nuclei, leading to characteristic signal splitting (J-coupling). This F-H and F-C coupling is invaluable for unambiguous signal assignment.[1][2]

-

Bromine (Br): Bromine is also electronegative and influences the electronic environment of the ring, though its effects on proton and carbon shifts are distinct from fluorine.[3]

-

Boronic Acid Pinacol Ester (-B(pin)): This group is mildly electron-withdrawing and sterically bulky. The boron atom itself possesses quadrupolar isotopes (¹¹B and ¹⁰B), which can lead to broadening of the signal for the directly attached carbon (C1). The twelve equivalent protons of the two methyl groups on the pinacol moiety produce a characteristically intense, sharp singlet in the upfield region of the ¹H NMR spectrum.[4][5]

These combined effects result in a unique and predictable NMR fingerprint for the molecule.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The aromatic region of the ¹H NMR spectrum for this compound is expected to display three distinct signals, each corresponding to one of the protons on the phenyl ring. The analysis hinges on understanding the spin-spin coupling interactions between the protons themselves (H-H coupling) and between the protons and the fluorine atom (H-F coupling).

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-fluorophenylboronic acid pinacol ester (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~7.6 - 7.8 | dd | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 5.0 |

| H-2 | ~7.5 - 7.7 | dd | ⁴J(H-H) ≈ 2.0, ³J(H-F) ≈ 8.5 |

| H-5 | ~7.4 - 7.6 | t | ³J(H-H) ≈ 8.0, ³J(H-F) ≈ 8.0 |

| Pinacol CH₃ | ~1.35 | s | - |

-

H-6 Signal Analysis: This proton is ortho to the boronic ester and meta to the fluorine. It is coupled to H-5 (an ortho H-H coupling, ³J) and to the fluorine atom (a meta H-F coupling, ⁴J). This results in a doublet of doublets (dd) multiplicity.

-

H-2 Signal Analysis: This proton is ortho to the fluorine and meta to the boronic ester. It experiences strong coupling to the fluorine atom (ortho H-F coupling, ³J) and a weaker coupling to H-5 (para H-H coupling, ⁵J, often unresolved) or H-6 (meta H-H coupling, ⁴J). The primary splitting will be a large doublet from the fluorine coupling.

-

H-5 Signal Analysis: This proton is situated between H-6 and the bromine atom. It is coupled to H-6 (ortho H-H coupling, ³J) and the fluorine atom (ortho H-F coupling, ³J). If these two coupling constants are coincidentally similar, the signal will appear as a triplet (t) or, more accurately, a doublet of doublets with overlapping central peaks.

-

Pinacol Protons: The twelve protons of the four methyl groups on the pinacol ester are chemically and magnetically equivalent. They do not couple to any other protons and thus appear as a sharp, intense singlet at a highly shielded (upfield) chemical shift, typically around 1.35 ppm.[4] This signal serves as a convenient internal reference and confirms the presence of the pinacol ester moiety.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The key diagnostic feature is the significant impact of C-F coupling on the signals of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-fluorophenylboronic acid pinacol ester (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |

| C-3 (C-F) | ~163 - 167 | d | ¹J(C-F) ≈ 250 |

| C-1 (C-B) | ~130 - 135 (may be broad) | d | ²J(C-F) ≈ 20-25 |

| C-5 | ~135 - 140 | d | ²J(C-F) ≈ 5-10 |

| C-6 | ~128 - 132 | d | ³J(C-F) ≈ 3-5 |

| C-2 | ~118 - 122 | d | ²J(C-F) ≈ 20-25 |

| C-4 (C-Br) | ~115 - 120 | d | ³J(C-F) ≈ 3-5 |

| Pinacol C(quat) | ~84.5 | s | - |

| Pinacol CH₃ | ~24.8 | s | - |

-

C-3 (Carbon-Fluorine Bond): The carbon directly bonded to fluorine exhibits the most dramatic effect: a very large one-bond coupling constant (¹J(C-F)) of approximately 250 Hz, splitting the signal into a distinct doublet.[6] Its chemical shift is significantly downfield due to the direct attachment to the electronegative fluorine.

-